molecular formula C17H24N6O3 B12176012 1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one

1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one

Cat. No.: B12176012
M. Wt: 360.4 g/mol
InChI Key: SPCJSGZGZVDDPS-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a morpholine ring, a tetrahydrofuran moiety, and a triazolopyridazine core

Preparation Methods

The synthesis of 1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.

    Introduction of the tetrahydrofuran moiety: This step involves the alkylation of the triazolopyridazine core with a tetrahydrofuran derivative.

    Attachment of the morpholine ring: This step involves the nucleophilic substitution of the intermediate with morpholine to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be introduced or replaced using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound could be explored for its potential pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Morpholin-4-yl)-3-{6-[(tetrahydrofuran-2-ylmethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one can be compared with other similar compounds, such as:

    Triazolopyridazines: These compounds share the triazolopyridazine core and may have similar chemical properties and applications.

    Morpholine derivatives: Compounds containing the morpholine ring may exhibit similar biological activities.

    Tetrahydrofuran derivatives:

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C17H24N6O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-morpholin-4-yl-3-[6-(oxolan-2-ylmethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

InChI

InChI=1S/C17H24N6O3/c24-17(22-7-10-25-11-8-22)6-5-16-20-19-15-4-3-14(21-23(15)16)18-12-13-2-1-9-26-13/h3-4,13H,1-2,5-12H2,(H,18,21)

InChI Key

SPCJSGZGZVDDPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NN3C(=NN=C3CCC(=O)N4CCOCC4)C=C2

Origin of Product

United States

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